molecular formula C20H23ClF3N7O B10950010 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10950010
M. Wt: 469.9 g/mol
InChI Key: KSMSCSDKEGMLNW-UHFFFAOYSA-N
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Description

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple pyrazole rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide typically involves multiple steps. The initial step often includes the preparation of the pyrazole rings, followed by the introduction of the chloro and trifluoromethyl groups. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H23ClF3N7O

Molecular Weight

469.9 g/mol

IUPAC Name

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]pyrazole-3-carboxamide

InChI

InChI=1S/C20H23ClF3N7O/c1-12-17(21)13(2)31(26-12)11-29-10-7-16(27-29)19(32)25-8-4-9-30-18(20(22,23)24)14-5-3-6-15(14)28-30/h7,10H,3-6,8-9,11H2,1-2H3,(H,25,32)

InChI Key

KSMSCSDKEGMLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NCCCN3C(=C4CCCC4=N3)C(F)(F)F)C)Cl

Origin of Product

United States

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